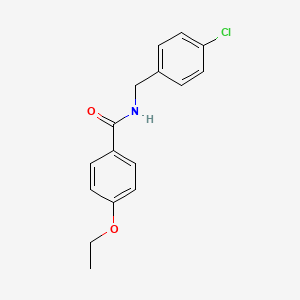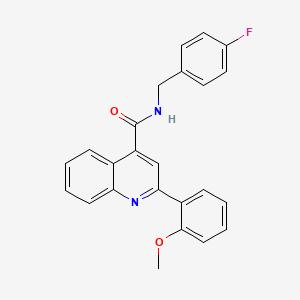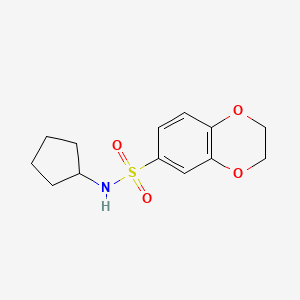
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-7,8-diyl diacetate is a synthetic compound that has been the subject of extensive research in the scientific community. This compound is commonly referred to as MOC-DAA and has been found to have potential applications in various fields, including medicinal chemistry, drug development, and material science.
Wirkmechanismus
The mechanism of action of MOC-DAA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. This leads to a reduction in inflammation and oxidative damage, which can help prevent the development of various diseases.
Biochemical and Physiological Effects:
MOC-DAA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. In addition, MOC-DAA has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MOC-DAA is its potential as a therapeutic agent for a wide range of diseases. Additionally, MOC-DAA is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of MOC-DAA is its relatively low solubility in water, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on MOC-DAA. One area of interest is the development of new synthetic methods for producing MOC-DAA and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of MOC-DAA and to identify its potential therapeutic applications in various diseases. Finally, studies are needed to further explore the biochemical and physiological effects of MOC-DAA and to identify any potential adverse effects.
Synthesemethoden
MOC-DAA can be synthesized through a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-3-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. This intermediate is then reacted with acetic anhydride and a catalyst to form the final product, MOC-DAA.
Wissenschaftliche Forschungsanwendungen
MOC-DAA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, MOC-DAA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[8-acetyloxy-2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-13-20(16-11-24-25(12-16)17-7-5-4-6-8-17)21(28)18-9-10-19(30-14(2)26)23(22(18)29-13)31-15(3)27/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHACNVPYUOKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

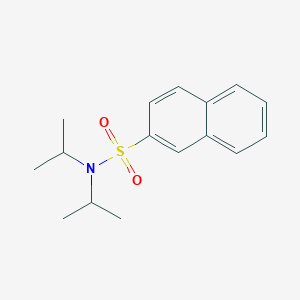
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
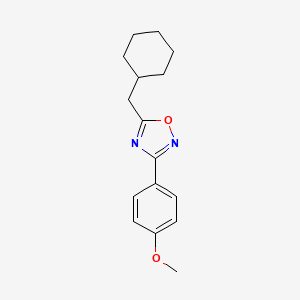
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
